N1-(5-bromo-2-fluorobenzyl)-N2,N2-dimethylethane-1,2-diamine
Overview
Description
The compound “N1-(5-bromo-2-fluorobenzyl)-N2,N2-dimethylethane-1,2-diamine” is a complex organic molecule. It contains a bromine and fluorine atom, which suggests it might be used in various chemical reactions due to the reactivity of these halogens .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “n-(5-Bromo-2-fluorobenzyl)propan-1-amine” are available for purchase, suggesting they can be synthesized . Other related compounds like “5-Bromo-2-fluorobenzyl alcohol” have documented synthesis routes.Scientific Research Applications
Molecular and Functional Imaging Studies
Hallucinogens, including compounds with structural similarities to the requested chemical, have been studied for their binding and functional imaging aspects in neuroscience. Research has utilized molecular imaging techniques such as positron emission tomography (PET) and single photon emission computed tomography (SPECT) to understand the distribution and effects of these compounds in the brain. These studies highlight the potential of using related compounds in exploring neurotransmitter systems and brain function, contributing to our understanding of various psychiatric and neurological conditions (Cumming et al., 2021).
Environmental Impact of Brominated Compounds
Research on novel brominated flame retardants (NBFRs) provides insights into the occurrence, environmental fate, and toxicity of brominated compounds. These studies are crucial for understanding the environmental impact of such chemicals, including their detection in indoor air, dust, consumer goods, and food. The information can be applied to improve safety and environmental stewardship in the use of related brominated chemicals (Zuiderveen et al., 2020).
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrFN2/c1-15(2)6-5-14-8-9-7-10(12)3-4-11(9)13/h3-4,7,14H,5-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQXWSWUQNEJEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=C(C=CC(=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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